![molecular formula C15H22O3 B14584794 2,8,8-Trimethyl-4,10-dioxospiro[5.5]undecane-2-carbaldehyde CAS No. 61049-52-3](/img/structure/B14584794.png)
2,8,8-Trimethyl-4,10-dioxospiro[5.5]undecane-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8,8-Trimethyl-4,10-dioxospiro[5.5]undecane-2-carbaldehyde is a chemical compound with a unique spiro structure. This compound is characterized by its spiro[5.5]undecane core, which is a bicyclic system where two rings are connected through a single carbon atom. The presence of two dioxo groups and a carbaldehyde group further adds to its chemical complexity and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,8-Trimethyl-4,10-dioxospiro[5.5]undecane-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with reagents that introduce the dioxo and carbaldehyde functionalities. For instance, the compound can be synthesized through the rearrangement of 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane under specific conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of catalysts and controlled reaction environments to ensure high yield and purity. The rearrangement reaction can be carried out in an alkaline medium or photochemically by UV irradiation in the presence of catalysts such as iron pentacarbonyl .
化学反応の分析
Types of Reactions
2,8,8-Trimethyl-4,10-dioxospiro[5.5]undecane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines and alcohols can react with the carbonyl group under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,8,8-Trimethyl-4,10-dioxospiro[5.5]undecane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism by which 2,8,8-Trimethyl-4,10-dioxospiro[5.5]undecane-2-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The spiro structure may also influence the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: Another spiro compound with similar structural features but different functional groups.
2,4,8,10-Tetraoxaspiro[5.5]undecane: Lacks the trimethyl and carbaldehyde groups, resulting in different chemical properties.
4,10,10-Trimethyl-2,8-dioxospiro[5.5]undecane-4-carbaldehyde: A closely related compound with slight variations in the functional groups.
Uniqueness
2,8,8-Trimethyl-4,10-dioxospiro[5
特性
CAS番号 |
61049-52-3 |
|---|---|
分子式 |
C15H22O3 |
分子量 |
250.33 g/mol |
IUPAC名 |
4,10,10-trimethyl-2,8-dioxospiro[5.5]undecane-4-carbaldehyde |
InChI |
InChI=1S/C15H22O3/c1-13(2)4-11(17)6-15(8-13)7-12(18)5-14(3,9-15)10-16/h10H,4-9H2,1-3H3 |
InChIキー |
NWEFTORPRRWACG-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)CC2(C1)CC(=O)CC(C2)(C)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




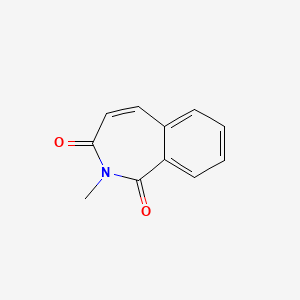
![4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14584739.png)
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine](/img/structure/B14584741.png)
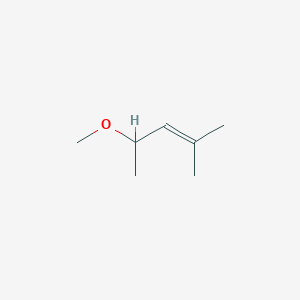
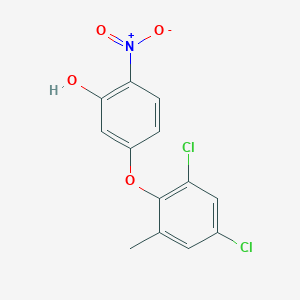

![1-(4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole](/img/structure/B14584761.png)
![1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine](/img/structure/B14584762.png)

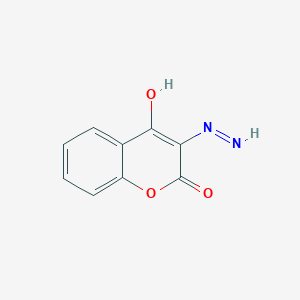
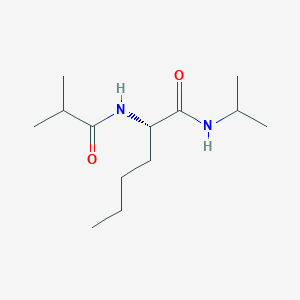
![Methanone, (4-bromophenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14584790.png)
